2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine
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Overview
Description
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine is a synthetic organic compound characterized by the presence of a pyrazine ring substituted with a 2-methyl group and an azetidine ring linked through an ether bond to a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Pyrazine: The final step involves the coupling of the azetidine derivative with a pyrazine ring, often facilitated by etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the azetidine and pyrazine rings contribute to its overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine
- 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine
- 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}benzene
Uniqueness
Compared to similar compounds, 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine stands out due to its specific combination of a pyrazine ring with an azetidine ring and a trifluoroethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-9(15-3-2-14-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDIEIAGKDGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CN(C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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